Adarulatide tetraxetan

PET imaging uPAR chelator stability

Adarulatide tetraxetan (INN; CAS 1246013-02-4; molecular formula C₇₆H₁₀₉N₁₇O₂₂; MW 1612.80 Da) is the free-ligand form of a DOTA-conjugated, 9‑amino‑acid linear peptide antagonist (AE105) that binds the urokinase-type plasminogen activator receptor (uPAR) with high affinity. Upon radiolabelling with ⁶⁴Cu (yielding ⁶⁴Cu-DOTA-AE105, CAS 2841388-40-5), it functions as a positron emission tomography (PET) tracer for non‑invasive imaging of uPAR expression—a validated biomarker of tumour invasiveness and metastatic potential across multiple solid cancers.

Molecular Formula C76H109N17O22
Molecular Weight 1612.8 g/mol
CAS No. 1246013-02-4
Cat. No. B15548680
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameAdarulatide tetraxetan
CAS1246013-02-4
Molecular FormulaC76H109N17O22
Molecular Weight1612.8 g/mol
Structural Identifiers
InChIInChI=1S/C76H109N17O22/c1-45(2)32-54(68(107)87-58(72(111)89-61(44-95)75(114)115)36-49-38-80-52-17-10-9-16-51(49)52)83-69(108)57(35-48-19-21-50(96)22-20-48)84-67(106)53(18-11-23-79-76(77)78)82-74(113)60(43-94)88-71(110)56(34-47-14-7-4-8-15-47)85-70(109)55(33-46-12-5-3-6-13-46)86-73(112)59(37-63(98)99)81-62(97)39-90-24-26-91(40-64(100)101)28-30-93(42-66(104)105)31-29-92(27-25-90)41-65(102)103/h4,7-10,14-17,19-22,38,45-46,53-61,80,94-96H,3,5-6,11-13,18,23-37,39-44H2,1-2H3,(H,81,97)(H,82,113)(H,83,108)(H,84,106)(H,85,109)(H,86,112)(H,87,107)(H,88,110)(H,89,111)(H,98,99)(H,100,101)(H,102,103)(H,104,105)(H,114,115)(H4,77,78,79)/t53-,54+,55+,56+,57+,58+,59+,60-,61+/m1/s1
InChIKeyCCUYJBQZJRRLHP-QSTRZJFTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Adarulatide Tetraxetan (CAS 1246013-02-4) – A DOTA-Conjugated uPAR-Targeting Peptide for Diagnostic PET Imaging: Procurement & Selection Guide


Adarulatide tetraxetan (INN; CAS 1246013-02-4; molecular formula C₇₆H₁₀₉N₁₇O₂₂; MW 1612.80 Da) is the free-ligand form of a DOTA-conjugated, 9‑amino‑acid linear peptide antagonist (AE105) that binds the urokinase-type plasminogen activator receptor (uPAR) with high affinity . Upon radiolabelling with ⁶⁴Cu (yielding ⁶⁴Cu-DOTA-AE105, CAS 2841388-40-5), it functions as a positron emission tomography (PET) tracer for non‑invasive imaging of uPAR expression—a validated biomarker of tumour invasiveness and metastatic potential across multiple solid cancers [1]. The compound is the foundational component of the clinical‑stage diagnostic platform uTRACE® (Curasight A/S), currently in Phase 2 trials for prostate cancer [2].

Why Adarulatide Tetraxetan Cannot Be Simply Substituted by Other uPAR‑Targeting Peptide Conjugates or Chelator Variants


Although several uPAR‑targeted PET tracers share the identical AE105 peptide pharmacophore, their in vivo performance diverges substantially depending on the chelator–radiometal pair. The DOTA chelator in adarulatide tetraxetan exhibits distinct dissociation kinetics, hepatic clearance profiles, and radiolabelling conditions compared with NOTA-, NODAGA-, HBED-CC-, or cross‑bridged CB‑TE2A conjugates [1]. Critically, the ⁶⁴Cu-DOTA complex provides a 12.7‑h physical half‑life that enables delayed imaging at 22–24 h post‑injection—a window inaccessible to short‑lived ⁶⁸Ga‑based agents (t₁/₂ = 68 min)—while simultaneously permitting theranostic pairing with ¹⁷⁷Lu on the identical DOTA scaffold [2]. These pharmacochemical properties make generic interchange among uPAR‑PET tracers scientifically unsound without explicit comparative validation data.

Quantitative Differential Evidence for Adarulatide Tetraxetan (⁶⁴Cu-DOTA-AE105) Versus Closest Comparators


Head‑to‑Head In Vivo Liver Uptake: ⁶⁴Cu-DOTA-AE105 vs. ⁶⁴Cu-CB-TE2A-PA-AE105

In a direct comparative study, ⁶⁴Cu-DOTA-AE105 exhibited significantly higher hepatic retention than the macrobicyclic chelator conjugate ⁶⁴Cu-CB-TE2A-PA-AE105 at 22 h post‑injection in mice bearing U87MG glioblastoma xenografts. The chemical inertness ranking of the Cu‑chelator complexes, determined by in‑source laser‑induced reduction mass spectrometry, was DOTA-AE105 « CB-TE2A-AE105 < CB-TE2A-PA-AE105, correlating with their demetallation rates [1]. Despite lower inertness, ⁶⁴Cu-DOTA-AE105 maintained identical tumour uptake to the cross‑bridged variants at 1 h and retained surprisingly high tumour accumulation at 22 h [1].

PET imaging uPAR chelator stability biodistribution liver clearance

Tumour Uptake and Tumour‑to‑Muscle Ratio: ⁶⁸Ga-DOTA-AE105 vs. ⁶⁸Ga-NODAGA-AE105

When labelled with ⁶⁸Ga, the DOTA-AE105 conjugate shows lower absolute tumour uptake and inferior tumour‑to‑muscle contrast compared with the NODAGA‑chelated version. In U87MG xenograft‑bearing mice, ⁶⁸Ga-NODAGA-AE105 achieved 2.1 %ID/g at 30 min and 2.0 %ID/g at 60 min, whereas ⁶⁸Ga-DOTA-AE105 reached only 1.3 %ID/g and 1.1 %ID/g, respectively [1]. The tumour‑to‑muscle ratio for ⁶⁸Ga-NODAGA-AE105 was significantly higher at 60 min (P < 0.05) [1]. Notably, DOTA-AE105 required labelling at 95 °C, whereas NODAGA-AE105 could be labelled at room temperature—a practical advantage for kit‑based radiopharmacy workflows [1]. Both conjugates retained uPAR binding affinities in the low nanomolar range, identical to the parent AE105 peptide [1].

PET tracer gallium-68 tumour-to-background ratio uPAR binding affinity NODAGA chelator

First‑in‑Human Tumour Uptake: ⁶⁴Cu-DOTA-AE105 vs. ⁶⁸Ga-NOTA-AE105 in Breast Cancer

In the first‑in‑human uPAR PET breast cancer study (n = 6), both ⁶⁴Cu-DOTA-AE105 (n = 3) and ⁶⁸Ga-NOTA-AE105 (n = 3) detected primary tumours and metastases with visual clarity, but their temporal imaging profiles differed owing to the distinct physical half‑lives of the radionuclides. ⁶⁴Cu-DOTA-AE105 yielded tumour SUVmax values of 2.9–4.0 at 1 h and 2.9–4.0 at 3 h, with tumour‑to‑muscle ratios improving from 8.9 (1 h) to 11.4 (3 h) [1]. In comparison, ⁶⁸Ga-NOTA-AE105 (first patient) showed SUVmax of 5.0 at 10 min, declining to 3.8 at 1 h and 4.2 at 3 h, with tumour‑to‑muscle ratios of 8.4 (10 min) and 7.1 (1 h) [1]. The ⁶⁴Cu-labelled tracer thus provides sustained contrast over a longer imaging window, whereas ⁶⁸Ga-NOTA-AE105 delivers higher peak SUV at early time points.

first-in-human clinical translation SUVmax breast cancer uPAR PET

Theranostic Pairing: ⁶⁴Cu-DOTA-AE105 (PET) and ¹⁷⁷Lu-DOTA-AE105 (Therapy) Share a Single Chelator Scaffold

The DOTA chelator uniquely enables both diagnostic PET imaging (with ⁶⁴Cu) and targeted radionuclide therapy (with ¹⁷⁷Lu) using the identical peptide–chelator construct. In a disseminated metastatic prostate cancer model (PC‑3M‑LUC2.luc), ¹⁷⁷Lu-DOTA-AE105 therapy significantly reduced the number of metastatic lesions compared with vehicle and non‑targeted ¹⁷⁷Lu controls (p < 0.05) [1]. At 65 days after the first treatment dose, 65% of mice receiving ¹⁷⁷Lu-DOTA-AE105 remained free of disseminated metastatic lesions, versus only 30% in the combined control groups (p = 0.047) [1]. ⁶⁴Cu-DOTA-AE105 PET imaging successfully detected all small disseminated metastatic foci during the study, demonstrating seamless theranostic integration [1]. In contrast, NOTA‑ and NODAGA‑based AE105 conjugates are not amenable to stable ¹⁷⁷Lu labelling for therapeutic use.

theranostics radioligand therapy ¹⁷⁷Lu metastatic prostate cancer uPAR targeting

Tumour Specificity: ⁶⁴Cu-DOTA-AE105 Uptake in uPAR‑Positive vs. uPAR‑Negative Xenografts

The tumour‑targeting specificity of ⁶⁴Cu-DOTA-AE105 was demonstrated in a paired xenograft model: at 4.5 h post‑injection, uptake in uPAR‑positive U87MG glioblastoma tumours reached 10.8 ± 1.5 %ID/g, whereas uptake in uPAR‑negative MDA‑MB‑435 breast cancer tumours was only 1.2 ± 0.6 %ID/g [1]. This represents an approximately 9‑fold differential in tracer accumulation (ratio ≈ 9:1). Specificity was further validated by (i) the failure of a non‑binding AE105 variant (Trp→Glu substitution) to target U87MG tumours in vivo, and (ii) competitive inhibition of ⁶⁴Cu-DOTA-AE105 tumour uptake by co‑injection of unlabelled antagonist [1].

tumour specificity uPAR expression microPET %ID/g glioblastoma

Human Radiation Dosimetry of ⁶⁴Cu-DOTA-AE105: Preclinical Projection Validated Against ⁶⁴Cu-DOTA-TATE Clinical Data

Human dosimetry for ⁶⁴Cu-DOTA-AE105 was estimated from mouse biodistribution data (PET/CT at 1, 4.5, and 22 h) scaled to human organ weights and processed through OLINDA software [1]. The mean effective whole‑body dose was calculated as 0.0317 mSv/MBq, with the heart wall receiving the highest organ dose (0.0918 mSv/MBq) followed by the liver (0.0815 mSv/MBq); all other organs fell within 0.02–0.04 mSv/MBq [1]. The methodology was validated using ⁶⁴Cu-DOTA-TATE as a comparator: the predicted human effective dose (0.0252 mSv/MBq) closely matched the observed clinical value (0.0315 mSv/MBq), confirming the reliability of the dosimetry projection for ⁶⁴Cu-DOTA-AE105 [1]. For context, the effective dose of ⁶⁸Ga-NOTA-AE105 in humans was reported as 0.015 mSv/MBq [2].

radiation dosimetry effective dose OLINDA human projection PET safety

Optimal Research & Industrial Application Scenarios for Adarulatide Tetraxetan Based on Quantitative Evidence


Active Surveillance Risk Stratification in Localised Prostate Cancer (Phase 2 Clinical Trial Setting)

The ongoing Phase 2 uTRACE‑101 trial (NCT06429774) evaluates ⁶⁴Cu-DOTA-AE105 as a non‑invasive grading tool in prostate cancer patients under active surveillance [1]. The tracer's ability to quantify uPAR expression non‑invasively—previously validated by a significant correlation between tumour uptake and uPAR ELISA (R² = 0.73, P < 0.0001) across three cancer xenograft models [2]—directly supports its use for distinguishing indolent from aggressive disease. The 12.7‑h half‑life of ⁶⁴Cu enables centralised radiopharmacy production and distribution to satellite PET centres, a logistical advantage over ⁶⁸Ga‑based tracers requiring on‑site generator infrastructure.

Theranostic Workflow: PET Imaging with ⁶⁴Cu-DOTA-AE105 Followed by ¹⁷⁷Lu-DOTA-AE105 Radioligand Therapy

Institutions developing uPAR‑targeted theranostic programmes benefit from the DOTA scaffold's dual compatibility with ⁶⁴Cu (PET imaging) and ¹⁷⁷Lu (targeted radiotherapy). ⁶⁴Cu-DOTA-AE105 PET detects metastatic foci for patient selection and dosimetry planning [1], while ¹⁷⁷Lu-DOTA-AE105 delivers therapeutic β⁻ radiation to uPAR‑expressing lesions, achieving a 2.2‑fold improvement in metastasis‑free survival at 65 days (65% vs. 30% in controls, p = 0.047) [1]. This single‑chelator approach eliminates the need for two separate peptide conjugates and simplifies regulatory documentation.

Preclinical uPAR Expression Quantification Across Diverse Solid Tumour Models

⁶⁴Cu-DOTA-AE105 has been validated across multiple human cancer xenograft models, including glioblastoma (U87MG), colorectal (HT‑29), prostate (PC‑3, PC‑3M‑LUC2.luc), and oral squamous cell carcinoma patient‑derived xenografts [1][2][3]. The ~9‑fold differential in tracer accumulation between uPAR‑positive and uPAR‑negative tumours (10.8 ± 1.5 vs. 1.2 ± 0.6 %ID/g at 4.5 h) [1] provides a robust dynamic range for preclinical efficacy studies of uPAR‑targeted therapeutics, where quantitative PET readouts can serve as a surrogate biomarker of target engagement.

Delayed‑Imaging Protocols for Improved Tumour‑to‑Background Contrast

Clinical first‑in‑human data demonstrate that the tumour‑to‑muscle ratio of ⁶⁴Cu-DOTA-AE105 improves from 8.9 at 1 h to 11.4 at 3 h post‑injection in breast cancer patients [1], and preclinical data show sustained tumour retention at 22 h [2]. This temporal profile supports delayed‑imaging protocols (e.g., 3–24 h post‑injection) that maximise lesion conspicuity. This is a distinct advantage over ⁶⁸Ga‑labelled uPAR tracers, whose short physical half‑life (68 min) restricts imaging to the first 2–3 h, a window during which tumour‑to‑background ratios may still be suboptimal.

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